Benzene;propan-2-olate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;propan-2-olate;titanium(4+), also known as titanium tetraisopropanolate or titanium(IV) isopropoxide, is a chemical compound with the formula Ti(C3H7O)4. It is a colorless to light yellow liquid that is widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it valuable in the fields of materials science, chemistry, and engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium tetraisopropanolate is typically synthesized through the reaction of titanium tetrachloride (TiCl4) with isopropanol (C3H8O). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
TiCl4+4C3H8O→Ti(C3H7O)4+4HCl
The reaction is exothermic and requires careful control of temperature and addition rates to ensure the complete conversion of titanium tetrachloride to titanium tetraisopropanolate .
Industrial Production Methods
In industrial settings, titanium tetraisopropanolate is produced in large quantities using continuous flow reactors. The process involves the controlled addition of titanium tetrachloride to a large excess of isopropanol under anhydrous conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Titanium tetraisopropanolate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide (TiO2) and isopropanol.
Oxidation: Can be oxidized to form titanium dioxide.
Substitution: Reacts with other alcohols to form different titanium alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or air.
Substitution: Other alcohols such as methanol or ethanol.
Major Products Formed
Hydrolysis: Titanium dioxide (TiO2) and isopropanol.
Oxidation: Titanium dioxide (TiO2).
Substitution: Different titanium alkoxides depending on the alcohol used.
Scientific Research Applications
Titanium tetraisopropanolate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of titanium tetraisopropanolate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In the presence of water, it undergoes hydrolysis to form titanium dioxide, which is a key component in many industrial and scientific applications. The compound’s reactivity is attributed to the titanium center, which can coordinate with various ligands and undergo substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) ethoxide: Ti(C2H5O)4
Titanium(IV) butoxide: Ti(C4H9O)4
Titanium(IV) methoxide: Ti(CH3O)4
Uniqueness
Titanium tetraisopropanolate is unique due to its specific reactivity and solubility properties. It is more soluble in organic solvents such as benzene, chloroform, and ether compared to its ethoxide and butoxide counterparts. Additionally, its use in the synthesis of chiral epoxides and biocompatible materials highlights its versatility and importance in various fields .
Properties
IUPAC Name |
benzene;propan-2-olate;titanium(4+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.3C3H7O.Ti/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3H,1-2H3;/q4*-1;+4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPUDBCRDXPFCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].C1=CC=[C-]C=C1.[Ti+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3Ti |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432891 |
Source
|
Record name | Titanium,phenyltripropoxy-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111452-11-0 |
Source
|
Record name | Titanium,phenyltripropoxy-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.